1-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]cyclopropane-1-carboxylic acid
CAS No.: 2344681-30-5
Cat. No.: VC4251975
Molecular Formula: C23H24N2O4
Molecular Weight: 392.455
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2344681-30-5 |
|---|---|
| Molecular Formula | C23H24N2O4 |
| Molecular Weight | 392.455 |
| IUPAC Name | 1-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C23H24N2O4/c26-21(27)23(9-10-23)25-13-11-24(12-14-25)22(28)29-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,26,27) |
| Standard InChI Key | CQMMNODBUHOVDZ-UHFFFAOYSA-N |
| SMILES | C1CC1(C(=O)O)N2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
1-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]cyclopropane-1-carboxylic acid is a complex organic compound that integrates several functional groups, making it of significant interest in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a cyclopropane ring, a piperazine moiety, and a fluorenylmethoxycarbonyl (Fmoc) protective group. Its unique structure allows for various applications in scientific research, particularly in drug development and synthesis.
Chemical Formula and Molecular Weight
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Molecular Formula: Not explicitly provided in the search results, but it is a complex organic compound.
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Molecular Weight: Approximately 420.45 g/mol.
Functional Groups
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Cyclopropane Ring: Provides a rigid, three-membered ring structure.
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Piperazine Moiety: A six-membered ring containing two nitrogen atoms, often involved in biological interactions.
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Fluorenylmethoxycarbonyl (Fmoc) Group: A protective group commonly used in peptide synthesis to protect amino groups.
Synthesis and Purification
The synthesis of 1-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]cyclopropane-1-carboxylic acid typically involves several steps, including the introduction of the Fmoc group and the formation of the cyclopropane ring. These synthetic routes may require optimization to improve yield and purity, often utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.
Applications in Research
This compound is primarily used in medicinal chemistry and organic synthesis. Its unique structure makes it suitable for drug development, where it can be modified to interact with specific biological targets. Additionally, the presence of the Fmoc group suggests potential applications in peptide synthesis, similar to other Fmoc-protected compounds.
Comparison with Similar Compounds
Similar compounds, such as 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid, are used in peptide synthesis due to their ability to protect amino groups during synthesis. Another related compound, 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-oxazole-4-carboxylic acid, shares the Fmoc group but differs in its oxazole ring .
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Primary Use |
|---|---|---|---|
| 1-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]cyclopropane-1-carboxylic acid | Not specified | Approximately 420.45 | Medicinal chemistry, organic synthesis |
| 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid | C21H22N2O4 | Not specified | Peptide synthesis |
| 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-oxazole-4-carboxylic acid | C23H21N3O5 | 419.4 | Organic synthesis |
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